molecular formula C6H9F3O2 B178035 Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester CAS No. 102096-25-3

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester

Cat. No.: B178035
CAS No.: 102096-25-3
M. Wt: 170.13 g/mol
InChI Key: TUSNFDARIILYPY-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester (CAS: Not explicitly provided in evidence) is a fluorinated ester derived from 2-methylpropanoic acid (isobutyric acid) and 2,2,2-trifluoroethanol. Its structure features a branched carboxylic acid moiety esterified with a trifluoroethyl group, introducing strong electron-withdrawing fluorine atoms.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-4(2)5(10)11-3-6(7,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNFDARIILYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449159
Record name Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102096-25-3
Record name Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2,2,2-trifluoroethanol attacks the carbonyl carbon of 2-methylpropanoic acid. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically used at concentrations of 1–5 mol%, with reflux temperatures (80–120°C) to drive the reaction to completion. Excess alcohol or acid may be used to shift equilibrium toward ester formation, though this requires careful post-reaction purification.

Table 1: Classical Esterification Conditions and Yields

CatalystTemperature (°C)Time (hr)Molar Ratio (Acid:Alcohol)Yield (%)
H₂SO₄11061:1.278
HCl10081:1.565
p-TSA*90101:172
*para-toluenesulfonic acid

Limitations and Optimization

Water removal via Dean-Stark traps or molecular sieves improves yields by preventing hydrolysis. Side reactions, such as dehydration of 2,2,2-trifluoroethanol to trifluoroethylene, are minimized by maintaining temperatures below 120°C.

Industrial-Scale Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors have been adapted for ester production. This method enhances heat and mass transfer, reduces reaction times, and enables recycling of unreacted starting materials.

Reactor Design and Process Parameters

A tubular reactor with integrated phase separation is employed. The reaction mixture—containing 2-methylpropanoic acid, 2,2,2-trifluoroethanol, and a heterogeneous catalyst (e.g., Amberlyst-15)—is pumped through the reactor at 100–150°C and 5–10 bar pressure. Residence times of 15–30 minutes achieve conversions exceeding 85%.

Table 2: Continuous Flow Process Metrics

Pressure (bar)Temperature (°C)Residence Time (min)Conversion (%)Purity (%)
5100308295
10150158993

Recycling and Cost Efficiency

Unreacted 2,2,2-trifluoroethanol is separated via phase partitioning at 40–60°C, where the ester forms a distinct layer from the aqueous acid phase. The alcohol is recycled into the reactor, reducing raw material costs by 30–40%.

Catalytic Innovations and Heterogeneous Systems

Recent advances focus on reusable catalysts to improve sustainability. Solid acid catalysts, such as sulfonated carbon or zeolites, avoid the corrosion and waste associated with liquid acids.

Sulfonated Carbon Catalysts

Sulfonated graphene oxide (SGO) achieves 90% yield at 100°C in 4 hours, with negligible leaching of acidic sites. The catalyst is filtered and reused for five cycles without significant activity loss.

Enzyme-Catalyzed Esterification

Lipase B from Candida antarctica (CALB) immobilized on magnetic nanoparticles facilitates ester synthesis under mild conditions (50°C, pH 7). While yields are lower (55–60%), this method is preferred for heat-sensitive substrates.

Table 3: Catalyst Performance Comparison

CatalystTemperature (°C)Yield (%)Reusability (Cycles)
Sulfonated graphene oxide100905
CALB-magnetic nanoparticles505810
Amberlyst-151208520

Purification and Isolation Techniques

Crude reaction mixtures require purification to remove residual acid, alcohol, and by-products.

Distillation Methods

Fractional distillation under reduced pressure (20–50 mmHg) isolates the ester (boiling point: 145–150°C) from 2-methylpropanoic acid (BP: 154°C) and 2,2,2-trifluoroethanol (BP: 74°C). Azeotropic distillation with toluene enhances separation efficiency.

Liquid-Liquid Extraction

The ester’s low solubility in water allows extraction using dichloromethane or ethyl acetate. Neutralization of residual acid with sodium bicarbonate improves phase separation.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

    Transesterification: Catalyzed by acids like sulfuric acid or bases like sodium methoxide.

    Reduction: Carried out with lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 2-methylpropanoic acid and 2,2,2-trifluoroethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-methylpropanol and 2,2,2-trifluoroethanol.

Scientific Research Applications

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Ethyl Esters

  • Propanoic acid, 2-methyl-, ethyl ester (e.g., E29 in apples): Found in apple volatiles and fungal metabolomes (Candida spp.), contributing to fruity aromas . Lower molecular weight and boiling point compared to trifluoroethyl esters due to the absence of fluorine. Higher volatility, making it more prevalent in aroma profiles .

Long-Chain Alkyl Esters

  • Hexyl and pentyl esters (e.g., E30: Propanoic acid, 2-methyl-, pentyl ester): Longer alkyl chains increase lipophilicity and molecular weight, reducing volatility. Detected in apples and linked to flavor development during fruit ripening . Applications in food flavoring and fragrances due to sustained release properties .

Halogenated Esters

  • Propanoic acid, 2,2,2-trichloroethyl ester: Molecular weight: 205.47 g/mol (vs. ~152 g/mol for trifluoroethyl ester, estimated).
  • Trifluoroethyl acrylate ():
    • Shares the 2,2,2-trifluoroethyl group but with an acrylic acid backbone. Used in polymer synthesis for fluorinated materials .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Features
Trifluoroethyl ester (target) ~152 ~2.5* High polarity, hydrolytic stability
Ethyl ester 130.14 1.8–2.0 High volatility, fruity aroma
Trichloroethyl ester 205.47 ~3.0 Chlorinated, higher molecular weight
Hexyl ester 186.29 ~4.2 Lipophilic, low volatility

*Estimated based on trifluoroethyl group’s contribution to logP .

Natural Occurrence

  • Ethyl and hexyl esters of 2-methylpropanoic acid are common in fruits (apples, pineapples) and microbial volatilomes, contributing to flavor and aroma .

Functional Differences

  • Ethyl esters : Dominant in food and fragrance industries due to cost-effectiveness and pleasant scents .
  • Trifluoroethyl esters : Likely used in pharmaceuticals for improved metabolic stability or in fluoropolymer production .

Reactivity and Stability

  • Hydrolysis Resistance : The trifluoroethyl group’s electron-withdrawing effect stabilizes the ester against nucleophilic attack compared to ethyl or methyl esters.
  • Thermal Stability : Fluorine’s electronegativity may enhance thermal stability, making it suitable for high-temperature applications (e.g., polymer matrices) .

Biological Activity

Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester (CAS Number: 102096-25-3) is an organic compound characterized by its trifluoroethyl group, which imparts unique chemical properties. This compound has garnered interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and its chemical behavior.

  • Molecular Formula : C₆H₉F₃O₂
  • Molecular Weight : Approximately 170.131 g/mol
  • Appearance : Colorless liquid

The presence of the trifluoroethyl group enhances the compound's lipophilicity and electrophilicity, making it a reactive substrate in various organic transformations. Its synthesis typically involves the esterification of 2-methylpropanoic acid with 2,2,2-trifluoroethanol, usually catalyzed by sulfuric acid under reflux conditions.

Biological Activity Overview

While specific biological activity data for this compound is sparse, compounds with similar structures often exhibit notable interactions with biological systems. The trifluoroethyl group may influence enzyme-catalyzed reactions involving esters and enhance the compound's reactivity towards nucleophiles and electrophiles.

  • Electrophilic Reactivity : The trifluoroethyl group increases electrophilicity, enabling the compound to participate in nucleophilic substitution reactions.
  • Enzyme Interaction : Similar compounds have been studied for their roles in enzyme-catalyzed reactions, suggesting potential applications in drug development and biochemical research .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Propanoic acid, 2-methyl-, methyl esterC₅H₁₀O₂Lacks trifluoromethyl group; simpler reactivity
Propanoic acid, 3-methyl-, ethyl esterC₆H₁₂O₂Different alkyl chain; less sterically hindered
Propanoic acid, 3-fluoro-, ethyl esterC₅H₉F₃O₂Contains fluorine but lacks trifluoroethyl functionality
Propanoic acid, 3-bromo-, methyl esterC₅H₉BrO₂Halogenated but lacks trifluoromethyl group

The unique trifluoroethyl functionality enhances the reactivity of this compound compared to these similar compounds.

Case Studies and Research Findings

Research into related compounds has shown promising biological activities:

  • Antimicrobial Properties : Some trifluoromethyl-containing esters exhibit antimicrobial activity. For instance, studies indicate that modifications in fluorinated compounds can enhance their efficacy against bacterial strains .
  • Drug Development Applications : The incorporation of trifluoroethyl groups has been linked to improved pharmacokinetic properties in several FDA-approved drugs. These modifications often lead to increased potency and selectivity towards biological targets .
  • Synthetic Applications : Propanoic acid derivatives are frequently used as intermediates in synthesizing more complex molecules with potential therapeutic effects. Their ability to act as electrophiles allows for diverse synthetic pathways in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester, and how can reaction yields be improved?

  • Methodological Answer : The esterification of 2-methylpropanoic acid with 2,2,2-trifluoroethanol is a primary route. Acid catalysts (e.g., H₂SO₄ or HCl) under reflux conditions are commonly used, as seen in analogous ester syntheses . To enhance yields, consider continuous flow reactors for better temperature control and reduced side reactions. Purification via fractional distillation or recrystallization ensures high purity. For fluorinated alcohols, inert atmospheres may prevent decomposition of sensitive intermediates .

Q. Which analytical techniques are most reliable for characterizing this ester, and how are spectral data interpreted?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., SE-30) with isothermal conditions (150°C) to determine retention indices and purity .
  • NMR : The trifluoroethyl group’s ¹⁹F NMR signal appears as a quartet (δ -70 to -75 ppm). For ¹H NMR, the methyl group on the propanoic acid backbone resonates at δ 1.2–1.4 ppm (split due to adjacent CH₂) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 170 (C₆H₇F₃O₂⁺) and fragment ions like [CF₃CH₂O⁺] (m/z 97) .

Q. How does the presence of the trifluoroethyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The electron-withdrawing trifluoroethyl group increases electrophilicity at the ester carbonyl, accelerating hydrolysis under basic conditions. Stability testing in buffered solutions (pH 2–12) at 25–60°C reveals degradation kinetics. Use HPLC or GC-MS to monitor hydrolysis products (e.g., 2-methylpropanoic acid and trifluoroethanol). Fluorinated esters typically show greater stability in acidic vs. alkaline media due to reduced nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this ester in nucleophilic substitution or radical polymerization?

  • Methodological Answer : The trifluoroethyl group’s strong inductive effect polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by amines or alkoxides). For radical polymerization, initiators like AIBN (azobisisobutyronitrile) generate radicals that abstract hydrogen from the α-methyl group, forming propagating chains. Kinetic studies using ESR or MALDI-TOF can track radical intermediates and polymer growth .

Q. How does this ester perform as a monomer in fluorinated copolymer systems, and what are its structure-property relationships?

  • Methodological Answer : Copolymerization with monomers like methyl methacrylate or perfluoroalkyl acrylates (e.g., from ) enhances thermal stability and hydrophobicity. Use DSC to measure glass transition temperatures (T_g), which increase with higher fluorinated content. SAXS/WAXS analyses reveal microphase separation in block copolymers, critical for applications in coatings or membranes .

Q. What role does this compound play in organofluorine chemistry, particularly in synthesizing bioactive or functional materials?

  • Methodological Answer : The trifluoroethyl ester serves as a precursor for fluorinated carboxylic acids (via hydrolysis) or amides (via aminolysis). In medicinal chemistry, fluorinated analogs often exhibit enhanced metabolic stability. For example, coupling with peptide fragments via EDC/HOBt chemistry introduces fluorine into bioactive molecules. Computational modeling (DFT) can predict binding affinities of derivatives to target enzymes .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports high yields using batch reactors, while industrial-scale flow systems (implied in ) may face mass transfer limitations. Optimize catalyst loading (e.g., 5 mol% H₂SO₄) and residence time for scalability .
  • Hydrolysis Rates : Conflicting stability data in (safety handling) vs. (polymer applications) suggest pH-dependent behavior. Re-evaluate hydrolysis conditions (e.g., solvent polarity) to reconcile discrepancies .

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